1-ethyl-3-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-21-13(9-11(2)19-21)16(22)17-10-14-18-15(20-23-14)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMVWNLTFLSAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes current findings on the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.304 g/mol
- CAS Number : 62347-41-5
Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit significant anticancer properties. The pyrazole structure is essential for cytotoxic activity, while variations in the oxadiazole moiety can influence the overall efficacy of the compound. Specifically, derivatives with a pyrazole core have shown enhanced potency against various cancer cell lines compared to those lacking this structure .
Anticancer Activity
Recent studies have evaluated the anticancer potential of 1-ethyl-3-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide against several cancer cell lines. Notably:
| Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |
|---|---|---|
| HCT116 | 1.82 | Better (Doxorubicin: 5.23) |
| HePG2 | 2.86 | Better (Doxorubicin: 4.50) |
| MCF7 | 5.55 | Comparable (Doxorubicin: 4.17) |
The compound demonstrated IC50 values ranging from 1.82 to 5.55 μM across different cell lines, indicating strong cytotoxic activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the phenyl ring and the nature of substitutions at the oxadiazole position significantly affect biological activity. For instance:
- Compounds with electron-donating groups on the phenyl ring showed varied effects on potency but did not consistently enhance activity.
- The presence of a benzyl derivative maintained moderate activity against liver cancer cells (HePG2) with an IC50 of 35.58 μM .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from oxadiazoles and pyrazoles:
- Case Study A : A study demonstrated that a derivative with a similar structural framework exhibited an IC50 of 0.24 μM against EGFR, suggesting potential as a targeted therapy in cancers driven by this receptor .
- Case Study B : Another study reported that a related oxadiazole compound showed promising results in inhibiting multiple kinases involved in cancer progression, with IC50 values significantly lower than standard treatments like erlotinib .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural motifs with several pyrazole and oxadiazole derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Oxadiazole Role: The 3-phenyl-1,2,4-oxadiazole group in the target compound and 11v enhances metabolic stability compared to non-oxadiazole analogs (e.g., razaxaban uses benzisoxazole) .
Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3a ) improve antimicrobial activity but reduce solubility. Phenyl vs.
Amide Linkage : The methylene bridge in the target compound allows conformational flexibility, unlike rigid analogs like 3a .
Challenges:
- The oxadiazole cyclization step often requires stringent conditions (e.g., high temperatures), impacting yields .
- Steric hindrance from the ethyl group in the target compound may reduce coupling efficiency compared to methyl-substituted analogs .
Hypothesized Activity of Target Compound:
- Potential protease or kinase inhibition due to oxadiazole’s role in hydrogen bonding and aromatic interactions.
- Improved metabolic stability over non-oxadiazole pyrazoles (e.g., ).
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-ethyl-3-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide?
- The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example:
- Step 1 : Formation of the pyrazole core through hydrazide intermediates, as seen in analogous pyrazole-carboxamide syntheses using ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate and substituted benzyl halides .
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via cyclization of thioamide intermediates under conditions like POCl₃ or K₂CO₃ in DMF .
- Step 3 : Final coupling of the pyrazole and oxadiazole fragments using carbodiimide-mediated amidation .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Chemical shifts for pyrazole protons (δ ~6.6–7.8 ppm) and oxadiazole methylene (δ ~4.2–5.2 ppm) confirm connectivity .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and oxadiazole C=N (~1550 cm⁻¹) validate functional groups .
Q. What preliminary biological assays are recommended for this compound?
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays, given structural similarities to pyrazole-based inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole ring formation step?
- Reaction Solvent : Polar aprotic solvents (e.g., NMP or DMF) enhance cyclization efficiency compared to THF .
- Catalyst Screening : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution rates in oxadiazole synthesis .
- Temperature Control : Reactions at 80–100°C reduce side-product formation, as observed in analogous 1,3,4-oxadiazole syntheses .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Case Study : Discrepancies in ¹H NMR splitting patterns (e.g., methylene protons) may arise from rotameric equilibria. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects .
- DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental IR/NMR spectra to identify conformational isomers .
Q. What computational strategies are effective for predicting the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or TNF-α, leveraging the pyrazole-oxadiazole scaffold’s affinity for hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., >20 ns trajectories) to prioritize in vitro testing .
Q. How does the 1,2,4-oxadiazole moiety influence pharmacological activity compared to other heterocycles?
- Bioisosteric Replacement : Oxadiazoles enhance metabolic stability vs. ester or amide analogs, as shown in studies of pyrazole-carboxamide derivatives .
- Electron-Withdrawing Effects : The oxadiazole ring increases electrophilicity, improving interactions with catalytic lysine residues in enzyme active sites .
Methodological Guidelines
- Synthetic Optimization : Prioritize orthogonal protection strategies (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .
- Data Validation : Cross-reference spectral data with crystallographic results to address ambiguities .
- Biological Testing : Include positive controls (e.g., Celecoxib for COX-2 inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
